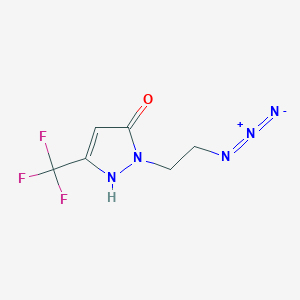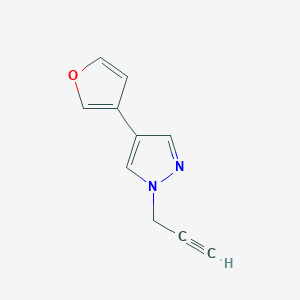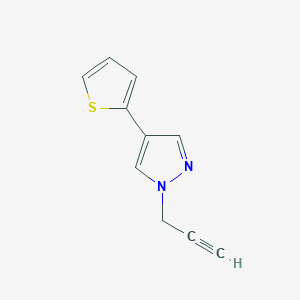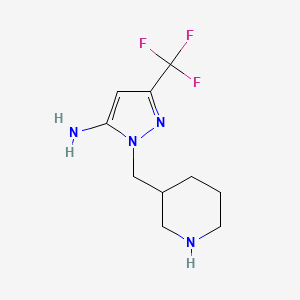
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as 3-trifluoromethyl-1-(2-azidoethyl)-5-pyrazolone or TFAP, is a novel compound that has recently attracted interest in the scientific community due to its versatile applications. TFAP is a highly reactive compound that has been used in various fields of research including organic synthesis, biochemistry, and drug design. It is a heterocyclic compound that has a pyrazolone ring with an azidoethyl substituent, and a trifluoromethyl group attached to the ring. This compound has a wide range of applications in both organic synthesis and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Click Chemistry
Click chemistry: is a term that refers to a group of reactions that are simple to perform, wide in scope, and yield only byproducts that can be removed without chromatography. The azido group in the compound is highly reactive in click chemistry reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This application is pivotal in bioconjugation, where the compound can be used to label biomolecules in a specific and efficient manner.
In Vitro Phosphorylation Studies
The azido group can be utilized in non-radioactive phosphorylation assays . For instance, it can replace γ-32 P-modified ATP to phosphorylate proteins, as demonstrated in the phosphorylation of GST-tagged recombinant p27kip1 with protein kinase cdk2 . This allows for the study of protein interactions and functions without the use of radioactive materials, making the process safer and more environmentally friendly.
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O/c7-6(8,9)4-3-5(15)14(12-4)2-1-11-13-10/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRASAZTFBCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















